

Analysis of Febuxostat Amide Impurity via Stability-Indicating HPLC

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Compound of Interest		
Compound Name:	Febuxostat amide impurity	
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Application Note and Protocol

This document provides a detailed application note and protocol for the analysis of febuxostat and its related substance, specifically the amide impurity (Impurity-A), using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of febuxostat active pharmaceutical ingredient (API) and its formulations.

Introduction

Febuxostat is a non-purine, selective inhibitor of xanthine oxidase used for the chronic management of hyperuricemia in patients with gout. During the synthesis of febuxostat or upon storage, impurities can arise, which may affect the efficacy and safety of the drug product. One of the key process-related impurities is the **febuxostat amide impurity**. Therefore, a robust analytical method is required to separate and quantify this impurity to ensure the quality of febuxostat. This application note describes a validated, stability-indicating RP-HPLC method capable of separating febuxostat from its amide impurity and other potential degradation products.

Experimental Protocol

This protocol is based on established and validated methods for the analysis of febuxostat and its related substances.[1]



Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Parameter	Specification
HPLC System	Waters HPLC with a 2487 dual absorbance detector or equivalent
Column	Exsil ODS-B C18 (250 x 4.6 mm, 5 μm) or equivalent
Mobile Phase A	0.1% v/v Triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid
Mobile Phase B	0.1% v/v Orthophosphoric acid in Acetonitrile and Methanol (80:20 v/v)
Gradient Program	See Table 2
Flow Rate	1.0 mL/min
Detection Wavelength	315 nm
Injection Volume	10 μL
Column Temperature	35°C
Run Time	45 minutes

Reagents and Solutions

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Triethylamine (HPLC grade)
- Orthophosphoric acid (AR grade)
- Purified water (Milli-Q or equivalent)



- Febuxostat reference standard
- Febuxostat amide impurity reference standard

Preparation of Solutions

Mobile Phase A:

- Add 1 mL of triethylamine to 1000 mL of purified water.
- Adjust the pH to 2.5 with orthophosphoric acid.
- Filter through a 0.22 μm nylon filter.

Mobile Phase B:

- Prepare a mixture of acetonitrile and methanol in the ratio of 80:20 (v/v).
- Add 1 mL of orthophosphoric acid to 1000 mL of the acetonitrile:methanol mixture.

Diluent:

• A mixture of mobile phase A and mobile phase B in a suitable ratio, or another appropriate solvent system in which both febuxostat and its impurities are soluble.

Standard Solution Preparation:

- Accurately weigh and transfer about 25 mg of febuxostat reference standard into a 50 mL volumetric flask.
- Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 0.5 mg/mL.
- Prepare a working standard solution containing a known concentration of febuxostat amide impurity (e.g., 0.001 mg/mL) for system suitability and quantification.

Sample Solution Preparation (for Tablets):

• Weigh and crush not fewer than 20 tablets to a fine powder.



- Accurately weigh a portion of the powder equivalent to 25 mg of febuxostat and transfer it to a 50 mL volumetric flask.
- Add about 20 mL of diluent and sonicate for 20 minutes with intermittent shaking to dissolve the drug.
- Dilute to volume with the diluent.
- Centrifuge the solution at 7000 RPM for 15 minutes and use the clear supernatant as the sample solution.

Gradient Elution Program

Table 2: Gradient Program

Time (minutes)	Mobile Phase A (%)	Mobile Phase B (%)
0	70	30
10	50	50
25	30	70
35	30	70
40	70	30
45	70	30

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.

Table 3: Method Validation Parameters



Parameter	Result
Specificity	The method is specific, as there is no interference from blank, placebo, and known impurities at the retention time of febuxostat and its amide impurity. The method is also stability-indicating, as it can separate the active drug from its degradation products formed under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).[2][3][4][5]
Linearity	The method is linear over a concentration range of 0.15-1.125 μ g/mL for the amide impurity, with a correlation coefficient (r ²) of \geq 0.999.[1]
Limit of Detection (LOD)	0.37 μg/mL[4]
Limit of Quantification (LOQ)	1.13 μg/mL[4]
Accuracy (% Recovery)	The recovery of the amide impurity is within 98-102%.
Precision (% RSD)	The relative standard deviation for replicate injections is not more than 5.0%.
Robustness	The method is robust with respect to small, deliberate variations in flow rate and column temperature.[1]

System Suitability Criteria

To ensure the validity of the analytical results, system suitability tests should be performed before the analysis of any samples.

- The relative standard deviation (% RSD) of the peak areas for febuxostat and the amide impurity from six replicate injections of the standard solution should be not more than 5.0%.
- The tailing factor for the febuxostat and amide impurity peaks should not be more than 2.0.

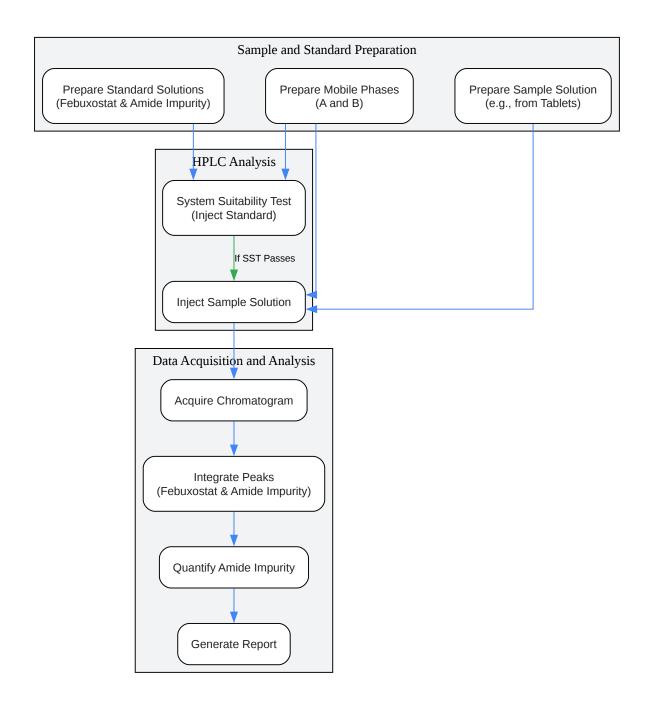


• The resolution between the febuxostat peak and the amide impurity peak should be not less than 2.0.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of **febuxostat amide impurity**.





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Caption: Workflow for HPLC analysis of Febuxostat amide impurity.



Conclusion

The described RP-HPLC method is simple, specific, accurate, and precise for the determination of **febuxostat amide impurity** in bulk drug and pharmaceutical dosage forms. The stability-indicating nature of the method ensures that the analysis is free from interference from degradation products, making it suitable for routine quality control and stability studies.

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